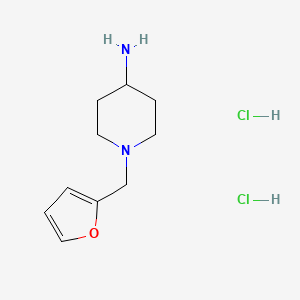

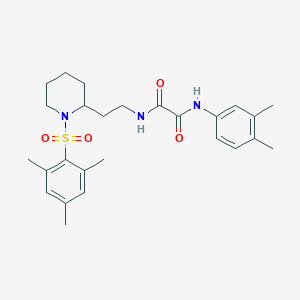

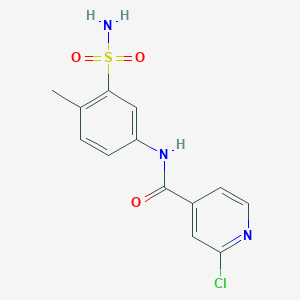

![molecular formula C11H19NO3 B3001759 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1955541-44-2](/img/structure/B3001759.png)

6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one is a structurally complex molecule that belongs to the class of azaspiroheptanes. These compounds are characterized by a spirocyclic structure, where a nitrogen-containing ring is fused to another cyclic moiety. The presence of dimethoxy groups and a propan-2-yl side chain further adds to the complexity of this molecule, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of azaspiroheptanes can be achieved through various methods. A practical route to synthesize 2,6-diazaspiro[3.3]heptanes, which are closely related to the compound , has been described using reductive amination of aldehydes with primary amines or anilines, followed by cyclization to form the spirocyclic structure . Another approach involves the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds and could potentially be adapted to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of azaspiroheptanes is significant due to the spirocyclic framework, which often imparts unique chemical properties. The presence of nitrogen in the ring system can influence the electronic distribution and reactivity of the molecule. While the exact molecular structure analysis of this compound is not provided, related compounds have been characterized using NMR spectroscopy, which could be applied to determine the structure of the target compound as well .

Chemical Reactions Analysis

Azaspiroheptanes can participate in various chemical reactions due to their functional groups and reactive centers. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has shown their utility in Pd-catalyzed aryl amination reactions, which could be relevant for the functionalization of the target compound . Additionally, the reactivity of the dimethoxy groups in related compounds like 6,6-dimethoxy bicyclo[3.2.0]heptan-2-one has been explored for the synthesis of prostanoid synthons, indicating potential pathways for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiroheptanes are influenced by their molecular structure. The spirocyclic nature of these compounds can affect their boiling points, solubility, and stability. The dimethoxy groups in the target compound are likely to increase its solubility in organic solvents, while the propan-2-yl side chain may contribute to its lipophilicity. The exact physical and chemical properties would require empirical determination through experiments such as melting point analysis, solubility tests, and spectroscopic measurements.

Scientific Research Applications

Synthesis and Chemistry

- Synthetic Building Blocks : The compound 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one, as part of the azaspiro[3.3]heptane family, has been used in the synthesis of novel angular spirocyclic azetidines. These compounds are useful as building blocks in drug discovery, either as members of a library or for individual preparative scale applications (Guerot et al., 2011).

Biological and Pharmacological Research

- Antibacterial Properties : A derivative of this compound, specifically a quinolone analogue, has been designed and synthesized, demonstrating potent antibacterial activity against respiratory pathogens. This includes efficacy against gram-positive and gram-negative bacteria, as well as multidrug-resistant strains (Odagiri et al., 2013).

- Anticonvulsant Agents : Novel sulfonamide derivatives of a related compound, 1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl, have been evaluated as potential anticonvulsant agents. Some of these compounds showed promising activity in seizure models in mice (Li et al., 2015).

Material Science

- Insect Repellent : A nitrogen-containing terpene structurally similar to this compound, known as polyzonimine, has been isolated from the defensive secretion of a millipede and found to act as an effective insect repellent (Smolanoff et al., 1975).

properties

IUPAC Name |

6,6-dimethoxy-1-propan-2-yl-2-azaspiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-7(2)8-10(9(13)12-8)5-11(6-10,14-3)15-4/h7-8H,5-6H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUXVLLODVUBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CC(C2)(OC)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

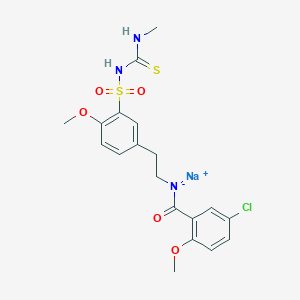

![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

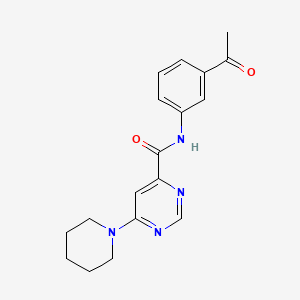

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)